2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound classified within the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an ethylsulfonyl group, a fluorophenyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.
The information about this compound can be sourced from chemical databases such as PubChem and various patent literature, which provide detailed descriptions, synthesis methods, and applications of pyrimidine derivatives.
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is classified as a pyrimidine derivative. Its structure incorporates several functional groups that enhance its biological activity, making it of particular interest in pharmaceutical research.
The synthesis of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions that may include the following:
The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon) to facilitate the reactions and improve yields. Temperature and reaction time are critical parameters that influence the success of each synthetic step.
The molecular structure of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can be represented as follows:
This compound features:
The molecular weight is approximately 330.30 g/mol. The presence of multiple fluorine atoms significantly affects its electronic properties, enhancing lipophilicity and biological activity.
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can participate in various chemical reactions:
These reactions typically require controlled conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize side products.
The mechanism of action for 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine primarily involves its interaction with specific biological targets:
Studies indicate that compounds in this class may target dihydroorotate dehydrogenase, impacting de novo pyrimidine biosynthesis pathways crucial for nucleic acid synthesis.
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has potential applications in:
The trifluoromethyl (-CF₃) and ethylsulfonyl (-SO₂C₂H₅) groups at the C6 and C2 positions of the pyrimidine core are pivotal for the compound's bioactive properties. The -CF₃ group significantly enhances lipophilicity and metabolic stability, leading to improved cellular membrane permeability. Computational analyses reveal that -CF₃ contributes a Hansch π constant of 0.88, correlating with increased log P values (~3.5) observed in analogs [7]. This group also induces a strong electron-withdrawing effect, reducing the pyrimidine ring's electron density and facilitating π-stacking interactions with aromatic residues in enzymatic binding pockets .
The ethylsulfonyl moiety acts as a hydrogen-bond acceptor and polar anchor. In antifungal studies against Botrytis cinerea, derivatives bearing this group exhibited IC₅₀ values 4.2-fold lower than methylsulfonyl analogs, attributed to enhanced van der Waals contacts with hydrophobic enzyme subsites . Molecular docking simulations confirm that the sulfonyl oxygen atoms form critical hydrogen bonds with backbone amides of fungal succinate dehydrogenase (SDH), with binding energies averaging -9.2 kcal/mol .
Table 1: Bioactivity Influence of Key Substituents
Substituent | Electronic Effect (σp) | Lipophilicity (π) | Target Affinity |
---|---|---|---|
-CF₃ (C6) | +0.54 | +0.88 | SDH inhibition (ΔG: -9.2 kcal/mol) |
-SO₂C₂H₅ (C2) | +0.82 | -0.34 | H-bonding with Leu129 (SDH) |
H (control) | 0 | 0 | No significant binding |
Electron density mapping shows the ethyl group's steric bulk optimally fills a 4.5 Å hydrophobic cleft in SDH, explaining why propylsulfonyl analogs exhibit 35% reduced activity due to steric clashes [6].
The para-fluorophenyl ring at C4 adopts a near-perpendicular dihedral angle (85°–88°) relative to the pyrimidine plane, as confirmed by X-ray crystallography . This orientation minimizes steric repulsion while enabling conformational flexibility during target binding. The fluorine atom's position is critical: para-substitution yields a dipole moment of 1.47 D, enhancing electrostatic complementarity with polar residues in binding sites, whereas meta-substituted analogs show 60% lower antifungal potency [9].
Molecular dynamics simulations reveal that the fluorophenyl group undergoes induced-fit rotation upon docking into CYP51 or SDH enzymes. The para-fluorine atom forms halogen bonds with tyrosine residues (e.g., Tyr131 in SDH; bond distance: 3.1 Å). Additionally, the ring's hydrophobic face interacts with aliphatic enzyme regions (e.g., Val135), contributing -3.8 kcal/mol to binding free energy .
Table 2: Fluorophenyl Substitution Effects on Binding
Substituent Position | Dihedral Angle (°) | Binding Affinity (Kd, μM) | Antifungal IC₅₀ (μg/mL) |
---|---|---|---|
para-F | 85–88 | 0.48 | 12.3 |
meta-F | 82–84 | 1.21 | 43.6 |
ortho-F | 72–75 | 3.85 | >100 |
Phenyl (no F) | 88–90 | 0.97 | 28.9 |
The planar configuration of the E-isomer in styryl-linked derivatives (e.g., rosuvastatin intermediates) maximizes conjugation, reducing the HOMO-LUMO gap by 0.8 eV compared to Z-isomers, which enhances charge transfer during protein-ligand interactions [4] [10].
Structural modifications to the core pyrimidine scaffold significantly alter bioactivity profiles. Replacing the 4-(4-fluorophenyl) group with 4-methyl (as in 2-ethanesulfonyl-4-methyl-6-trifluoromethylpyrimidine) reduces antifungal efficacy by 7-fold due to diminished π-π stacking capability [2]. The methyl group's lower steric volume (7.2 ų vs. fluorophenyl's 92 ų) decreases hydrophobic contact surface area, confirmed by a 40% reduction in binding pocket occupancy [2] [6].
Incorporating a tert-butyl group at C4 or C6 (per US5589477A) enhances steric shielding but increases metabolic vulnerability. These derivatives exhibit 90% hepatic microsomal degradation within 1 hour versus 45% for fluorophenyl analogs, attributed to cytochrome P450 oxidation of the tert-butyl moiety [6]. Conversely, chlorophenyl substitution (e.g., 4-(4-chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine) improves log D by 0.4 units but reduces water solubility to <0.1 mg/mL, limiting formulation options [9].
Table 3: Bioactivity Comparison of Pyrimidine Analogs
Compound Modification | Molecular Weight | log P | SDH Inhibition IC₅₀ (μM) | Antitumor IC₅₀ (μM)* |
---|---|---|---|---|
4-(4-Fluorophenyl) (core compound) | 344.35 | 3.52 | 0.48 | 18.7 |
4-Methyl [2] | 254.23 | 2.81 | 3.42 | >100 |
4-tert-Butyl [6] | 280.33 | 4.05 | 1.89 | 42.3 |
4-(4-Chlorophenyl) [9] | 350.74 | 4.01 | 0.97 | 25.1 |
6-Isopropyl (rosuvastatin intermediate) [4] | 577.71 | 4.20 | N/A | N/A |
*Against A549 lung cancer cells [7]
Scaffold rigidification through heterocycle fusion (e.g., thienopyrimidines) improves kinase inhibition but reduces antifungal breadth. This highlights the target-specific versatility of the 2-(ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine architecture [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9